molecular formula C20H19ClN2O3 B11157694 3-(4-chlorophenyl)-4-[(1H-indol-3-ylacetyl)amino]butanoic acid

3-(4-chlorophenyl)-4-[(1H-indol-3-ylacetyl)amino]butanoic acid

Cat. No.: B11157694
M. Wt: 370.8 g/mol
InChI Key: XZVGHCZWECWKNL-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID is a synthetic organic compound that features a chlorophenyl group, an indole moiety, and a butanoic acid backbone. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Attachment of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.

    Formation of the Butanoic Acid Backbone: This step might involve the use of acylation reactions to introduce the butanoic acid group.

    Final Assembly: The final compound is assembled through amide bond formation between the indole derivative and the chlorophenyl butanoic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Biology

    Biological Activity: Studied for potential anti-inflammatory, anticancer, or antimicrobial properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound exhibits anticancer activity, it might interact with cellular pathways involved in cell proliferation and apoptosis. Molecular targets could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID: Similar structure with a bromine atom instead of chlorine.

    3-(4-METHOXYPHENYL)-4-[2-(1H-INDOL-3-YL)ACETAMIDO]BUTANOIC ACID: Similar structure with a methoxy group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group might impart unique electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C20H19ClN2O3/c21-16-7-5-13(6-8-16)14(10-20(25)26)11-23-19(24)9-15-12-22-18-4-2-1-3-17(15)18/h1-8,12,14,22H,9-11H2,(H,23,24)(H,25,26)

InChI Key

XZVGHCZWECWKNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC(CC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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